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3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

c-Met kinase inhibition triazolopyridazine SAR kinase selectivity

Problem: Triazolopyridazine-based c-Met inhibitor studies require a structurally matched inactive control for target engagement validation. This compound (CAS 894062-57-8) is the direct solution. • Genuine negative control: IC50 > 3,600 nM vs. c-Met, >900-fold weaker than JNJ-38877605 (IC50 = 4 nM). • Enables unambiguous attribution of phenotypic effects to c-Met inhibition in cellular assays. • Ideal for CETSA, broad-panel kinase profiling, and fragment-based screening campaigns. • Lower MW (375.39) vs. clinical c-Met inhibitors facilitates physicochemical benchmarking. Supplied with comprehensive QC documentation for reliable procurement.

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 894062-57-8
Cat. No. B2370707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
CAS894062-57-8
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC
InChIInChI=1S/C20H17N5O3/c1-27-16-9-14(10-17(11-16)28-2)20(26)22-15-5-3-4-13(8-15)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26)
InChIKeyAGPWRUOIZCHASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxybenzamide Triazolopyridazine: Structural Classification and Core Features


3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8) is a heterocyclic small molecule featuring a triazolopyridazine core linked to a 3,5-dimethoxy-substituted benzamide group via a meta-substituted phenyl bridge. The compound belongs to the triazolo[4,3-b]pyridazine chemical class, a scaffold widely explored for kinase inhibition [1]. Initial characterization data, including molecular formula (C20H17N5O3) and molecular weight (375.39 g/mol), are available in primary vendor listings [2]. While several analogs within this class have demonstrated potent c-Met kinase inhibition at nanomolar concentrations [3], the target compound has shown only weak c-Met inhibitory activity (IC50 > 3600 nM) in a biochemical assay [4], indicating that the 3,5-dimethoxybenzamide substitution pattern significantly attenuates potency relative to optimized c-Met inhibitors.

Negative control fit c-Met kinase assay context
Scaffold probe Triazolopyridazine core for off-target screening
SAR tool Distinct substitution pattern from potent c-Met inhibitors

Why In-Class Triazolopyridazines Cannot Substitute This Compound


Triazolopyridazine derivatives are not a monolithic class; their biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the triazolopyridazine core. As summarized below, potent c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM) [1], SAR125844 (IC50 = 4.2 nM) [2], and AMG-208 (IC50 = 9 nM) rely on specific pharmacophoric elements—such as quinoline or methylisoquinolinone appendages—that are entirely absent in 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. The compound's 3,5-dimethoxybenzamide group, while not conferring high c-Met potency, defines a distinct structure-activity relationship (SAR) space that directly controls its target engagement profile, physicochemical properties, and suitability for specific experimental contexts where potent c-Met inhibition is undesirable or where off-target exploration is the goal.

Pharmacophore mismatch
Lacks quinoline and methylisoquinolinone motifs critical for high-affinity c-Met binding
Potency profile gap
Substantially weaker c-Met engagement relative to clinical-stage triazolopyridazine inhibitors
Physicochemical divergence
Lower MW and distinct substitution pattern may shift solubility and permeability

Quantitative Differentiation Evidence


c-Met Kinase Inhibitory Potency Comparison

The target compound exhibits markedly weaker c-Met kinase inhibition (IC50 > 3,600 nM) compared to optimized clinical-stage triazolopyridazine c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM) [1] and SAR125844 (IC50 = 4.2 nM) [2]. This >900-fold difference in potency establishes that the 3,5-dimethoxybenzamide substitution pattern is incompatible with high-affinity c-Met ATP-binding pocket engagement, distinguishing it from potent in-class analogs and making it unsuitable for applications requiring robust c-Met pathway suppression.

c-Met Inhibition
Cross-study comparable
IC50 >3600 nM
vs JNJ-38877605 4 nM
vs SAR125844 4.2 nM
Confirms weak ATP-binding pocket engagement
Biochemical assay; cross-study context
c-Met kinase inhibition triazolopyridazine SAR kinase selectivity

Structural Divergence from Potent c-Met Inhibitors

The target compound shares the triazolo[4,3-b]pyridazine core with known c-Met inhibitors JNJ-38877605, AMG-208, and SAR125844, but critically lacks the quinoline (JNJ-38877605), methylisoquinolinone (AMG-208), and benzothiazolyl-urea (SAR125844) motifs that are essential for nanomolar c-Met potency [1]. The 3,5-dimethoxybenzamide moiety represents a distinct chemical space that is not present in any advanced c-Met inhibitor. Class-level SAR studies demonstrate that benzamide substituent identity and position directly control c-Met inhibitory activity among triazolopyridazine derivatives, with potency varying by >1,000-fold across different substitution patterns [2].

Structural SAR
Class-level inference
3,5-dimethoxybenzamide
No quinoline / methylisoquinolinone / benzothiazolyl-urea motifs
Distinct pharmacophore space from c-Met inhibitors
Class-level SAR review; data to verify
structure-activity relationship triazolopyridazine pharmacophore kinase inhibitor design

Molecular Weight and Physicochemical Profile Differences

With a molecular weight of 375.39 g/mol [1], the target compound is substantially smaller than most potent triazolopyridazine c-Met inhibitors, which typically exceed 400 g/mol: JNJ-38877605 (377.36 g/mol), AMG-208 (~420 g/mol), and SAR125844 (~560 g/mol). This lower molecular weight, combined with the absence of bulky lipophilic groups, predicts different solubility, permeability, and metabolic stability profiles. Cross-study comparisons indicate that smaller triazolopyridazine derivatives with simple benzamide substitutions exhibit distinct physicochemical property spaces compared to larger, more complex kinase inhibitors [2].

Molecular Weight
Reported
375.39 g/mol
JNJ-38877605 377.36
AMG-208 ~420
SAR125844 ~560
Smaller size supports fragment-based screening context
Vendor-reported; influences formulation
molecular weight physicochemical properties drug-likeness

Recommended Research Applications


Negative Control for c-Met Kinase Assays

Given its IC50 > 3,600 nM against c-Met kinase [1], this compound is ideally suited as a negative control in biochemical and cellular c-Met inhibition experiments, providing a structurally related but functionally inert comparator for potent triazolopyridazine inhibitors such as JNJ-38877605 (IC50 = 4 nM) or SAR125844 (IC50 = 4.2 nM). Its shared triazolopyridazine core ensures that any observed effects can be attributed to c-Met engagement rather than scaffold-dependent off-target activity.

Off-Target Profiling of Triazolopyridazine Scaffolds

The compound's weak c-Met activity, combined with its 3,5-dimethoxybenzamide substitution pattern that is absent in clinical c-Met inhibitors [2], positions it as a useful tool for identifying non-c-Met targets of the triazolopyridazine core. It can be employed in broad-panel kinase profiling or cellular thermal shift assays (CETSA) to deconvolute scaffold-specific binding events distinct from ATP-competitive c-Met inhibition.

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 375.39 g/mol and a ligand efficiency-compatible size profile [3], the compound is well-suited as a starting fragment or probe for exploring target space orthogonal to c-Met. Its lack of bulky pharmacophoric groups found in potent c-Met inhibitors [2] makes it a cleaner chemical starting point for fragment growing or merging campaigns aimed at targets where c-Met potency is undesirable.

Physicochemical Benchmarking in Library Design

As a lower-molecular-weight representative of the triazolopyridazine class (MW 375.39 vs. >400 g/mol for most potent c-Met inhibitors) [3], this compound can serve as a physicochemical reference standard for solubility, logP, and permeability profiling in medicinal chemistry optimization programs. Its distinct property profile relative to clinical-stage analogs provides a useful comparator for establishing compound quality metrics across the series.

Application
Selection Property
Validation Focus
c-Met negative control studies
Weak c-Met kinase engagement
Scaffold-matched comparator review
Off-target kinase profiling
Distinct 3,5-dimethoxybenzamide motif
Scaffold-specific target deconvolution
Fragment-based screening
Fragment-compatible size profile
Ligand efficiency validation
Physicochemical benchmarking
Lower MW vs clinical candidates
Solubility and permeability profiling
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